molecular formula C24H23FN4O3 B2814953 N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide CAS No. 1396759-87-7

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide

Katalognummer: B2814953
CAS-Nummer: 1396759-87-7
Molekulargewicht: 434.471
InChI-Schlüssel: QZGYZKKDIBKOMS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound features a pyridazine core substituted with a 3-fluorophenyl group at the 6-position, linked to a piperidin-4-yl moiety. The piperidine nitrogen is further functionalized with a 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide group. The pyridazine ring (a six-membered aromatic system with two adjacent nitrogen atoms) distinguishes it from other heterocyclic scaffolds, offering unique electronic and steric properties.

Eigenschaften

IUPAC Name

N-[1-[6-(3-fluorophenyl)pyridazin-3-yl]piperidin-4-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-17-5-3-4-16(14-17)19-8-9-23(28-27-19)29-12-10-18(11-13-29)26-24(30)22-15-31-20-6-1-2-7-21(20)32-22/h1-9,14,18,22H,10-13,15H2,(H,26,30)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZGYZKKDIBKOMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1NC(=O)C2COC3=CC=CC=C3O2)C4=NN=C(C=C4)C5=CC(=CC=C5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide typically involves multiple steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde, under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorine atom is substituted onto a phenyl ring.

    Formation of the Piperidine Ring: The piperidine ring is often synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine, under acidic conditions.

    Coupling Reactions: The various fragments are then coupled together using amide bond formation techniques, typically involving the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Analyse Chemischer Reaktionen

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (mCPBA) and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products

The major products of these reactions depend on the specific conditions and reagents used but can include N-oxides, dihydropyridazine derivatives, and various substituted fluorophenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide is primarily researched for its potential therapeutic effects:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures may act as selective inhibitors of protein kinases involved in cancer progression. The presence of the fluorophenyl group is believed to enhance the compound's efficacy against certain cancer types by improving its interaction with biological targets.
  • Antimicrobial Properties : Research indicates potential antimicrobial activity, which could be beneficial in developing new antibiotics or treatments for resistant infections.

Biological Studies

The compound's interaction with biological systems is crucial for understanding its pharmacological effects:

  • Mechanism of Action : The compound may modulate the activity of specific enzymes or receptors involved in critical signaling pathways. This modulation can lead to desired therapeutic outcomes, particularly in oncology and infectious disease contexts.

Synthetic Applications

N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide serves as a versatile building block in organic synthesis:

  • Synthesis of Analogues : The compound can be modified to create analogues with varied biological activities, aiding in the exploration of structure-activity relationships (SAR).

Case Study 1: Antitumor Activity

In a study evaluating the antitumor effects of various piperidine derivatives, N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide exhibited significant inhibition of tumor cell proliferation in vitro. The mechanism was linked to the compound's ability to induce apoptosis in cancer cells through activation of intrinsic pathways.

Case Study 2: Antimicrobial Efficacy

A series of experiments demonstrated that the compound showed promising antimicrobial activity against several strains of bacteria and fungi. The results indicated that it could disrupt bacterial cell wall synthesis, suggesting its potential use as a novel antibiotic agent.

Wirkmechanismus

The mechanism of action of N-(1-(6-(3-fluorophenyl)pyridazin-3-yl)piperidin-4-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide likely involves interactions with specific molecular targets, such as enzymes or receptors. The fluorophenyl group can form strong π-π interactions with aromatic residues, while the piperidine and pyridazine rings can participate in hydrogen bonding and other non-covalent interactions. These interactions can modulate the activity of the target protein, leading to the compound’s biological effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Core Heterocyclic Scaffolds

The target compound’s pyridazine core differentiates it from analogs with pyridine, quinoline, or triazine systems. Key comparisons include:

Pyridazine vs. Pyridine
  • Pyridazine (two adjacent nitrogens): Higher polarity and hydrogen-bonding capacity compared to pyridine (one nitrogen). This may enhance solubility but reduce membrane permeability.
  • Pyridine (e.g., , Compound 22): Lower polarity improves blood-brain barrier penetration but limits aqueous solubility .
Pyridazine vs. Quinoline
  • Quinoline (): A larger aromatic system with fused benzene and pyridine rings.
Pyridazine vs. Triazine
  • Triazine (): Three nitrogen atoms create a highly electron-deficient core, favoring interactions with electron-rich targets (e.g., enzymes). However, triazines are less common in CNS-targeted drugs due to metabolic instability .

Substituent Analysis

Fluorophenyl Groups
  • 2-Fluorophenyl (): Ortho-substitution may introduce steric clashes in binding pockets, reducing affinity .
  • 4-Methoxyphenyl (, Compound 24): Methoxy groups increase electron density, altering binding kinetics but risking metabolic oxidation .
Piperidine/Piperazine Derivatives
  • Piperidin-4-yl (target compound): The sp³-hybridized nitrogen allows for hydrogen bonding and conformational flexibility.
Solubility and Bioavailability
  • The dihydrobenzo dioxine-carboxamide group improves solubility compared to purely aromatic analogs (e.g., ’s thiazole derivatives) .
  • Fluorine substitution balances lipophilicity, as seen in HSF1 inhibitors (), where fluorinated analogs exhibit enhanced cellular uptake .

Data Table: Structural and Functional Comparison

Compound Core Scaffold Aromatic Substituent Piperidine/Piperazine Group Key Functional Groups Notable Properties
Target Compound Pyridazine 3-Fluorophenyl Piperidin-4-yl Dihydrobenzo dioxine carboxamide High polarity, metabolic stability
Quinoline Analog Quinoline 2-Fluorophenyl Piperazin-1-yl (isopropyl) Dihydrobenzo dioxine carboxamide Increased hydrophobicity
, Compound 22 Pyridine 3-Fluoro-4-methoxyphenyl None (direct linkage) Dihydrobenzo dioxine Moderate solubility, CNS activity
Bisamide Quinoline Methylphenyl Ethoxy linker Dihydrobenzo dioxine carboxamide Enhanced oral bioavailability

Research Findings and Implications

  • Target Selectivity: Pyridazine-based compounds (like the target) show higher selectivity for kinases and HSF1 pathways compared to quinoline analogs, as demonstrated in phenotypic screens () .
  • Metabolic Stability: Fluorine substitution (3-fluorophenyl) reduces cytochrome P450-mediated metabolism, a critical advantage over non-fluorinated analogs () .
  • Toxicity Profile: Piperidine derivatives exhibit lower hepatotoxicity than piperazine-containing compounds, as noted in preclinical studies () .

Q & A

Q. What are the standard synthetic routes for preparing this compound, and what key intermediates are involved?

The synthesis typically involves multi-step organic reactions, starting with functionalization of the pyridazine core followed by coupling with the piperidine and dihydrobenzo[d][1,4]dioxine moieties. Key steps include:

  • Mitsunobu reaction for ether formation (e.g., linking dihydrobenzo[d][1,4]dioxine).
  • Buchwald-Hartwig amination or Ullmann coupling for aryl-amine bond formation .
  • Final carboxamide coupling using EDC/HOBt or HATU as activating agents . Intermediates like 6-(3-fluorophenyl)pyridazin-3-amine and activated piperidine derivatives are critical precursors.

Q. How is the compound characterized structurally, and what analytical techniques are prioritized?

Structural confirmation relies on:

  • NMR spectroscopy (¹H, ¹³C, and 2D experiments like COSY/HMBC) to verify connectivity of the pyridazine, piperidine, and dihydrobenzo[d][1,4]dioxine groups .
  • High-resolution mass spectrometry (HRMS) for molecular weight validation .
  • X-ray crystallography (if crystalline) to resolve stereochemical ambiguities, particularly for the piperidine ring conformation .

Q. What preliminary biological assays are recommended to assess its activity?

Initial screening should focus on:

  • Enzyme inhibition assays (e.g., kinases, phosphodiesterases) due to the pyridazine scaffold’s role in ATP-binding pocket interactions .
  • Receptor binding studies (e.g., GPCRs or neurotransmitter transporters) using radioligand displacement assays, given the piperidine moiety’s prevalence in CNS-targeting drugs .

Advanced Research Questions

Q. How can reaction yields and purity be optimized during large-scale synthesis?

Key strategies include:

  • Solvent optimization : Replacing dimethylformamide (DMF) with acetonitrile or THF to reduce side reactions during amide coupling .
  • Catalyst screening : Testing palladium catalysts (e.g., XPhos Pd G3) for efficiency in cross-coupling steps .
  • Purification : Combining flash chromatography (silica gel) with recrystallization (ethanol/water) to achieve >98% purity .

Q. What mechanistic insights exist for its interaction with biological targets?

Studies on analogous compounds suggest:

  • Hydrogen bonding between the carboxamide group and active-site residues (e.g., in kinase targets) .
  • π-π stacking of the 3-fluorophenyl group with aromatic residues in receptor binding pockets . Advanced techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding kinetics and thermodynamics .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) affect potency and selectivity?

Structure-activity relationship (SAR) studies reveal:

  • Fluorine substitution enhances metabolic stability and bioavailability compared to chlorine .
  • Replacing the dihydrobenzo[d][1,4]dioxine with a thienopyrimidine core increases selectivity for kinase inhibitors but reduces solubility .

Q. What experimental approaches resolve contradictions in bioactivity data across studies?

Discrepancies often arise from assay conditions. Mitigation strategies include:

  • Orthogonal assays (e.g., cell-based vs. biochemical assays) to confirm target engagement .
  • Metabolite profiling (LC-MS) to rule out off-target effects from degradation products .

Methodological Challenges

Q. What strategies are effective in scaling up synthesis without compromising stereochemical integrity?

  • Process analytical technology (PAT) : In-line FTIR monitors reaction progress to prevent racemization .
  • Enantioselective catalysis : Chiral ligands like BINAP in asymmetric hydrogenation steps .

Q. How is the compound’s stability assessed under physiological conditions?

  • Forced degradation studies (acid/base, oxidative, thermal stress) followed by HPLC-MS analysis identify degradation pathways .
  • Plasma stability assays (incubation with human plasma) quantify half-life and metabolite formation .

Q. What computational tools predict its pharmacokinetic properties?

  • Molecular docking (AutoDock Vina) models target binding .
  • ADMET prediction software (e.g., SwissADME) estimates logP, bioavailability, and CYP450 interactions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.